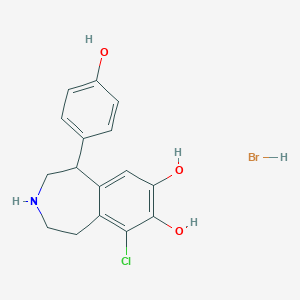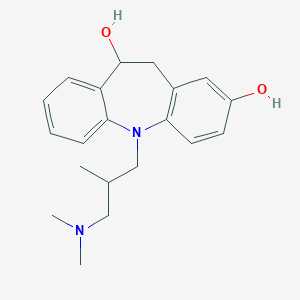
2,10-Dihydroxytrimipramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Dihydroxytrimipramine, also known as Desmethylimipramine, is a tricyclic antidepressant drug that was first synthesized in the 1950s. It is a derivative of imipramine, which is a widely used antidepressant drug. 2,10-Dihydroxytrimipramine has been the subject of significant scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,10-Dihydroxytrimipramine involves the inhibition of the reuptake of serotonin and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can help to alleviate the symptoms of depression and anxiety.
Biochemische Und Physiologische Effekte
2,10-Dihydroxytrimipramine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2,10-Dihydroxytrimipramine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of antidepressant drugs on the brain. However, one limitation is that it can be difficult to obtain in large quantities, which can make it expensive to use in experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2,10-Dihydroxytrimipramine. One area of research is the development of new antidepressant drugs that are based on its structure. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, more research is needed to fully understand its mechanism of action and its effects on the brain.
Synthesemethoden
The synthesis of 2,10-Dihydroxytrimipramine involves the reduction of imipramine using sodium borohydride. The resulting compound is then further treated with hydrochloric acid to produce 2,10-Dihydroxytrimipramine.
Wissenschaftliche Forschungsanwendungen
2,10-Dihydroxytrimipramine has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
158798-75-5 |
|---|---|
Produktname |
2,10-Dihydroxytrimipramine |
Molekularformel |
C20H26N2O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol |
InChI |
InChI=1S/C20H26N2O2/c1-14(12-21(2)3)13-22-18-9-8-16(23)10-15(18)11-20(24)17-6-4-5-7-19(17)22/h4-10,14,20,23-24H,11-13H2,1-3H3 |
InChI-Schlüssel |
YJZVBKBRKRTYTA-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(CC(C3=CC=CC=C31)O)C=C(C=C2)O)CN(C)C |
Kanonische SMILES |
CC(CN1C2=C(CC(C3=CC=CC=C31)O)C=C(C=C2)O)CN(C)C |
Synonyme |
2,10-dihydroxy-TMP 2,10-dihydroxytrimipramine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



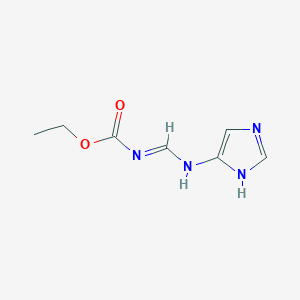


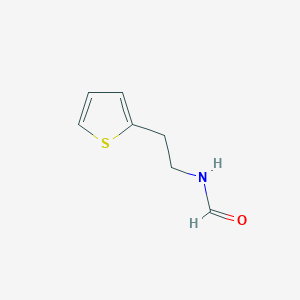
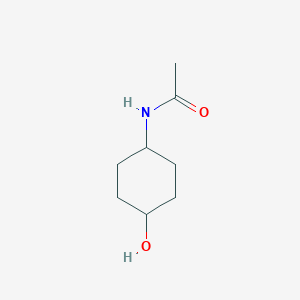
![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)
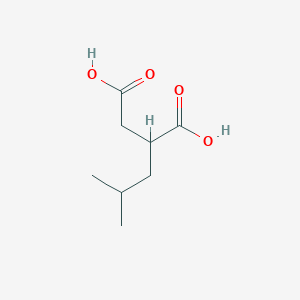
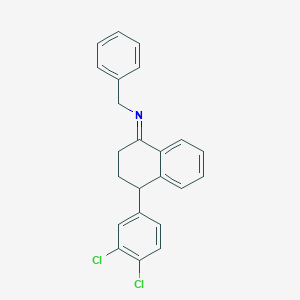
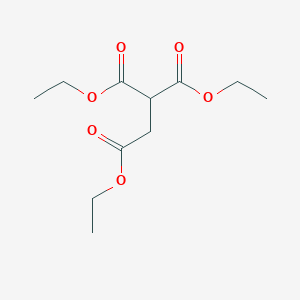

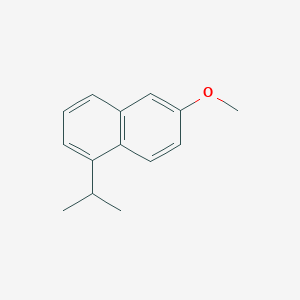

![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)
